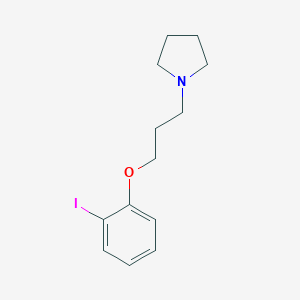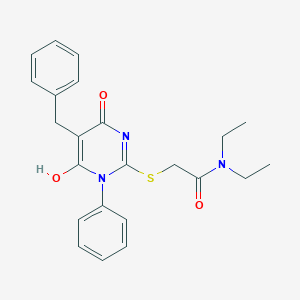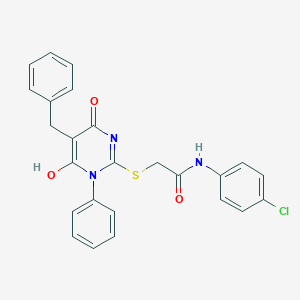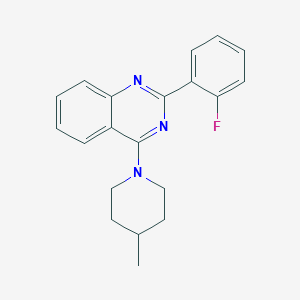![molecular formula C19H20Cl2N2O3S B216190 3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216190.png)
3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DMP 323 and has been used as a tool in the study of various biological processes.
作用机制
DMP 323 is a potent and selective inhibitor of PKC. It binds to the regulatory domain of PKC and prevents its activation. This inhibition results in the inhibition of various cellular processes that are regulated by PKC.
Biochemical and Physiological Effects:
DMP 323 has been shown to have various biochemical and physiological effects. Inhibition of PKC by DMP 323 has been shown to result in the inhibition of cell proliferation and the induction of apoptosis in various cancer cell lines. DMP 323 has also been shown to inhibit the release of inflammatory cytokines in various cell types.
实验室实验的优点和局限性
One of the significant advantages of using DMP 323 in lab experiments is its selectivity for PKC. DMP 323 has been shown to be a potent and selective inhibitor of PKC, making it an ideal tool for studying the role of PKC in various biological processes. However, one of the limitations of using DMP 323 is its limited solubility in aqueous solutions, which can make it challenging to use in some experiments.
未来方向
There are several future directions for the study of DMP 323. One of the significant directions is the development of more potent and selective inhibitors of PKC. Another direction is the study of the role of PKC in various disease states such as cancer, diabetes, and cardiovascular disease. Additionally, the development of new methods for the synthesis and purification of DMP 323 could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, DMP 323 is a potent and selective inhibitor of PKC that has been widely used in scientific research. The synthesis of DMP 323 involves several steps, and it has been used in various scientific research applications. DMP 323 inhibits PKC, resulting in various biochemical and physiological effects. While DMP 323 has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of DMP 323, including the development of more potent and selective inhibitors of PKC and the study of the role of PKC in various disease states.
合成方法
The synthesis of DMP 323 involves several steps. The first step involves the reaction of 4-(4-methylpiperidin-1-ylsulfonyl)aniline with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide. The compound is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
DMP 323 has been used in various scientific research applications. One of the most significant applications of DMP 323 is in the study of the role of protein kinase C (PKC) in various biological processes. PKC is a family of enzymes that play a crucial role in signal transduction pathways. DMP 323 has been used as a tool to study the effects of PKC inhibition on various cellular processes.
属性
分子式 |
C19H20Cl2N2O3S |
|---|---|
分子量 |
427.3 g/mol |
IUPAC 名称 |
3,4-dichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-13-8-10-23(11-9-13)27(25,26)16-5-3-15(4-6-16)22-19(24)14-2-7-17(20)18(21)12-14/h2-7,12-13H,8-11H2,1H3,(H,22,24) |
InChI 键 |
KPBVWMYNNSNSSO-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Ethyl-4-[4-(4-ethylphenoxy)butoxy]benzene](/img/structure/B216109.png)
![1-[4-(4-Fluorophenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B216110.png)



![6-butyl-5-hydroxy-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B216117.png)
![(6Z)-6-[(4E)-4-tert-butylimino-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B216119.png)

![4-Allyl-1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-2-methoxybenzene](/img/structure/B216126.png)
![1-[5-(3-Chlorophenoxy)pentyl]-4-methylpiperidine](/img/structure/B216127.png)
![1-Tert-butyl-2-[4-(2-tert-butylphenoxy)butoxy]benzene](/img/structure/B216128.png)
![1-[2-(2-Tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B216129.png)
![1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene](/img/structure/B216131.png)
![1-Phenoxy-3-[4-(3-phenoxyphenoxy)butoxy]benzene](/img/structure/B216132.png)